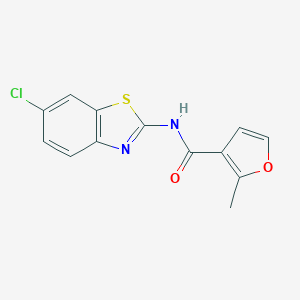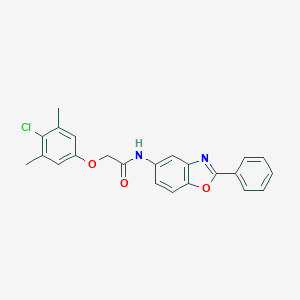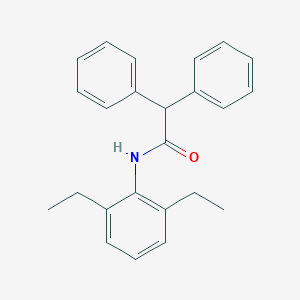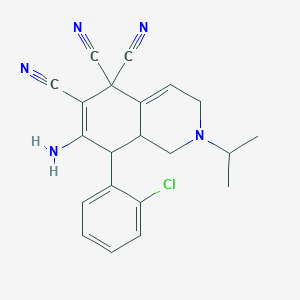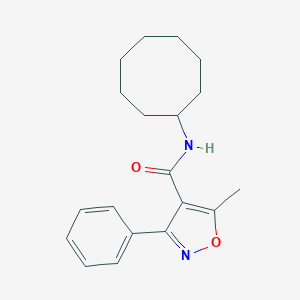
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, a phenyl group, and an isoxazolecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of cyclooctylamine with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylate: This compound has a similar structure but differs in the functional group attached to the isoxazole ring.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylic acid: This compound has a carboxylic acid group instead of an amide group.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxyl chloride: This compound contains a chloride group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and reactivity, which make it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-14-17(18(21-23-14)15-10-6-5-7-11-15)19(22)20-16-12-8-3-2-4-9-13-16/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3,(H,20,22) |
Clave InChI |
JBIDVSHIZLAAOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenyl)-N-[2-(4-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330620.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B330621.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B330622.png)
![2-(3-Bromophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B330625.png)
![2-Ethoxy-6-nitro-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B330629.png)
![2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B330630.png)
![6-(4-Butoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B330632.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B330633.png)
![Dimethyl 2-[(trifluoroacetyl)amino]terephthalate](/img/structure/B330636.png)
![Methyl 3-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B330637.png)
